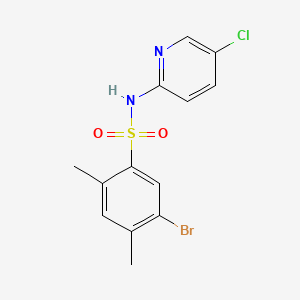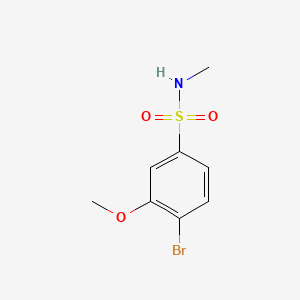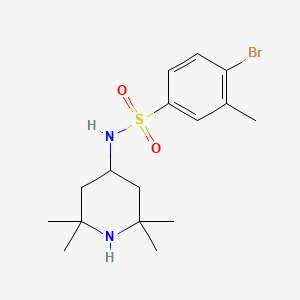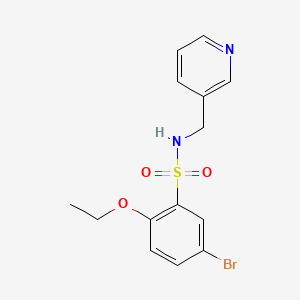
5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities
Méthodes De Préparation
The synthesis of 5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide involves several steps. One common method includes the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 5-chloropyridin-2-amine under specific conditions . The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can convert the sulfonamide group to corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative.
Applications De Recherche Scientifique
5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for targeting enzymes like phosphoinositide 3-kinase (PI3K) and phosphatidylinositol 4-kinase (PI4K).
Biological Studies: The compound is studied for its biological activities, including antitumor and antibacterial properties.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, helping to elucidate mechanisms of action and identify new therapeutic targets.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of PI3Kα kinase by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts cellular signaling pathways that are crucial for cancer cell survival and proliferation.
Comparaison Avec Des Composés Similaires
5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound also targets PI3Kα kinase and has shown similar antitumor activity.
4-bromo-N-(5-chloropyridin-2-yl)benzamide: Another sulfonamide derivative with potential biological activities.
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: This compound is used in chemical biology studies and has applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit PI3Kα kinase effectively.
Propriétés
Numéro CAS |
1206106-90-2 |
|---|---|
Formule moléculaire |
C13H12BrClN2O2S |
Poids moléculaire |
375.67g/mol |
Nom IUPAC |
5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H12BrClN2O2S/c1-8-5-9(2)12(6-11(8)14)20(18,19)17-13-4-3-10(15)7-16-13/h3-7H,1-2H3,(H,16,17) |
Clé InChI |
SDZFDQFFQGLLGA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B602914.png)
![[3-(Diethylamino)propyl][(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine](/img/structure/B602915.png)


![1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B602923.png)
![1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene](/img/structure/B602924.png)
amine](/img/structure/B602926.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine](/img/structure/B602927.png)

![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B602931.png)
![2-{4-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B602932.png)
amine](/img/structure/B602933.png)

![Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine](/img/structure/B602937.png)
